molecular formula C21H15BrClN3OS2 B12139395 N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12139395
M. Wt: 504.9 g/mol
InChI Key: VQTCKALBUMGTSE-UHFFFAOYSA-N
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Description

Its structure comprises a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at position 5, a sulfanylacetamide linker at position 4, and an N-(4-bromo-2-methylphenyl) acetamide moiety.

Properties

Molecular Formula

C21H15BrClN3OS2

Molecular Weight

504.9 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H15BrClN3OS2/c1-12-8-14(22)4-7-17(12)26-18(27)10-29-21-19-16(9-28-20(19)24-11-25-21)13-2-5-15(23)6-3-13/h2-9,11H,10H2,1H3,(H,26,27)

InChI Key

VQTCKALBUMGTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, through a synthesis of available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H15BrClN3OS2, with a molecular weight of approximately 490.8 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The presence of halogen substituents (bromine and chlorine) enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against both Gram-positive and Gram-negative bacterial strains. For instance, studies utilizing turbidimetric methods have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro assays against the MCF7 human breast adenocarcinoma cell line revealed that it exhibits cytotoxic effects. The Sulforhodamine B (SRB) assay indicated that the compound could effectively inhibit cell proliferation at certain concentrations . Furthermore, molecular docking studies suggest that the compound interacts with specific receptors involved in cancer cell signaling pathways, enhancing its therapeutic potential .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation and cancer progression .
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Molecular Interactions : Docking studies have identified potential binding sites on target proteins, suggesting a mechanism by which the compound may exert its effects at the molecular level .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure HighlightsUnique Features
N-(4-bromophenyl)-2-{[5-(3-chloro-phenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamideSubstituted phenyl ringsDifferent halogen substitution
N-(4-methylphenyl)-2-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamideMethyl vs. bromo substitutionFluorine instead of chlorine
5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(5H)-oneLacks acetamide groupSimplified structure focusing on core activity

This table highlights how variations in substitution can influence biological activity and pharmacological profiles among similar compounds.

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Antimicrobial Study : A study reported significant inhibitory effects against various bacterial strains using standardized methods .
  • Anticancer Research : In vitro tests on MCF7 cells showed that treatment with this compound resulted in reduced viability compared to control groups .
  • Molecular Docking Analysis : Research utilizing molecular docking techniques has elucidated potential interactions between the compound and specific protein targets associated with cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Features

Thienopyrimidine-acetamide derivatives vary in substituents on both the heterocyclic core and the arylacetamide side chain. Key analogues and their features are summarized below:

Table 1: Structural Comparison of Selected Thienopyrimidine Acetamides
Compound Name / ID Core Substituents Acetamide Substituents Molecular Weight (g/mol) Key References
Target Compound 5-(4-chlorophenyl) N-(4-bromo-2-methylphenyl) ~500 (estimated)
N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide () 5-(4-chlorophenyl) N-(5-chloro-2-methylphenyl) ~470 (estimated)
Compound 9 () 5-(thiophen-2-yl) N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) 503
8t () 5-(indol-3-ylmethyl) N-(5-chloro-2-methylphenyl) 428.5
ZINC2679323 () 2-methyl-6-phenyl N-(4-chlorophenyl) 496.02 (CAS 496023-43-9)

Key Observations :

  • Bromine vs. Chlorine: The target compound’s 4-bromo group increases molecular weight (~80 g/mol vs.
  • Methyl Group : The 2-methylphenyl group may improve metabolic stability by steric hindrance of oxidative enzymes .
  • Thienopyrimidine Core: The planar thienopyrimidine system facilitates π-π stacking interactions with biological targets, such as DNA or kinase enzymes .

Key Observations :

  • Base and Solvent : Potassium carbonate in acetone is commonly used to deprotonate thiols and promote nucleophilic attack on chloroacetamides .
  • Halogen Effects : Introducing bromine may require harsher conditions (e.g., NaI as a catalyst) compared to chlorine .

SAR Insights :

  • Electron-Withdrawing Groups : Chlorine or bromine on the aryl rings enhance binding to hydrophobic pockets in enzymes (e.g., LOX, kinases) .
  • Sulfanyl Linker : The sulfur atom participates in hydrogen bonding and hydrophobic interactions, critical for target engagement .
  • Heterocyclic Modifications: Substituents on the thienopyrimidine core (e.g., phenyl, indole) influence selectivity; bulkier groups may reduce off-target effects .

Physical and Crystallographic Properties

Crystal structure analyses (–14) reveal:

  • Hydrogen Bonding : Sulfanyl and acetamide carbonyl groups form intermolecular H-bonds, affecting solubility and crystallinity .
  • Molecular Packing : Bulky substituents (e.g., bromine) disrupt crystal packing, lowering melting points compared to simpler analogues (e.g., compounds melt at 175–282°C) .

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is synthesized via the Gewald aminothiophene reaction , a one-pot condensation of aldehydes, ketones, and elemental sulfur in the presence of morpholine or piperidine . For the target compound, 4-chlorophenylacetone reacts with ethyl cyanoacetate and sulfur under microwave irradiation (60–80°C, 2–4 hours) to yield 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate . Cyclization of this intermediate with formamide or urea under acidic conditions (HCl, reflux) produces the 4-oxo-thieno[2,3-d]pyrimidine derivative .

Key Reaction Parameters :

  • Solvent : Dimethylformamide (DMF) or ethanol .

  • Catalyst : Concentrated HCl or p-toluenesulfonic acid .

  • Yield : 65–78% after recrystallization .

Chlorination of the Pyrimidine Ring

The 4-oxo group in the thieno[2,3-d]pyrimidine intermediate is replaced with chlorine using phosphorus oxychloride (POCl₃) . This step enhances reactivity for subsequent nucleophilic substitutions .

Procedure :

  • The 4-oxo derivative (1 equiv) is refluxed with excess POCl₃ (18.9 equiv) at 110°C for 4–12 hours .

  • The mixture is poured onto ice, neutralized with ammonia, and extracted with ethyl acetate .

  • The 4-chloro-thieno[2,3-d]pyrimidine product is isolated in 70–85% yield .

Optimization Note : Prolonged reflux (>8 hours) improves conversion but risks decomposition .

Introduction of the Sulfanylacetamide Side Chain

The sulfanylacetamide group is introduced via nucleophilic substitution at the 4-position of the chlorinated thieno[2,3-d]pyrimidine.

Stepwise Protocol :

  • Synthesis of 2-mercaptoacetamide :

    • Acetyl chloride (1.2 equiv) reacts with 2-aminoethanethiol in dichloromethane (DCM) at 0°C .

    • Yield: 89–92% after recrystallization.

  • Coupling with Chlorinated Thienopyrimidine :

    • The 4-chloro intermediate (1 equiv) and 2-mercaptoacetamide (1.2 equiv) are stirred in ethanol-isopropanol (1:1) with triethylamine (TEA) at 80°C .

    • Reaction monitored by TLC; completion in 3–5 hours .

    • Yield: 68–75% after column chromatography .

Coupling with N-(4-bromo-2-methylphenyl)acetamide

The final step involves coupling the sulfanylacetamide-thienopyrimidine with N-(4-bromo-2-methylphenyl)acetamide. This is achieved via Buchwald-Hartwig amination or Ullmann coupling .

Buchwald-Hartwig Protocol :

  • Reagents :

    • Palladium catalyst: Pd(dppf)Cl₂ (5 mol%) .

    • Ligand: Xantphos (10 mol%) .

    • Base: Cs₂CO₃ (2 equiv) .

  • Conditions :

    • Solvent: DMF/H₂O (4:1) at 110°C for 4 hours .

    • Yield: 82–88% .

Alternative Ullmann Coupling :

  • Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 equiv) in dioxane at 100°C .

  • Yield: 74–79% .

Optimization and Scalability

Microwave-Assisted Synthesis :

  • Reduces reaction times by 50–70% .

  • Example: Cyclization of 2-amino-thiophene with formamide under microwave irradiation (300 W, 10 minutes) achieves 80% yield .

Purification Strategies :

  • Recrystallization : Ethanol/water (3:1) for intermediates .

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) .

Comparative Analysis of Methods

Step Method Conditions Yield Reference
Thienopyrimidine coreGewald reactionDMF, HCl, reflux65–78%
ChlorinationPOCl₃ reflux110°C, 8 hours70–85%
Sulfanylacetamide couplingEthanol/TEA, 80°C3–5 hours68–75%
Final couplingBuchwald-HartwigPd(dppf)Cl₂, Cs₂CO₃, 110°C82–88%

Challenges and Solutions

Challenge 1: Low Reactivity of 4-Chloro Intermediate

  • Solution : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state .

Challenge 2: Byproduct Formation During Coupling

  • Solution : Add TEA to scavenge HCl, reducing side reactions .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and what methodological considerations are critical for yield optimization?

  • Answer : The synthesis typically involves nucleophilic substitution reactions, such as coupling 2-mercapto-thienopyrimidine derivatives with halogenated acetamide intermediates. A common approach includes refluxing in ethanol or acetone under nitrogen to prevent oxidation . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents of thiol and chloroacetamide), controlled reaction temperatures (70–80°C), and purification via slow evaporation in chloroform-acetone (1:5 v/v) for single-crystal growth .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments. For example, the thioether (-S-) linkage deshields adjacent protons, appearing as distinct singlets at δ 3.8–4.2 ppm .
  • FTIR : Stretching vibrations for C=O (1650–1680 cm1^{-1}) and C-S (620–680 cm1^{-1}) validate acetamide and thioether functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 527.8) and fragmentation patterns .

Q. How is the crystal structure resolved, and what software tools are used for refinement?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with APEX2 for data collection and SHELXL2016 for refinement is standard. Hydrogen bonding networks (e.g., N–H⋯N interactions) and torsional angles (e.g., 42.25° between pyrimidine and benzene rings) are analyzed using PLATON .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo, chloro substituents) influence conformational stability and intermolecular interactions?

  • Answer : The 4-bromo-2-methylphenyl group increases steric bulk, reducing rotational freedom (torsional angles <45° vs. 67.84° in unsubstituted analogs) . The 4-chlorophenyl moiety enhances π-π stacking in the thienopyrimidine core, stabilizing crystal packing via C–H⋯Cl interactions . Computational modeling (e.g., DFT) predicts substituent effects on dipole moments and lattice energies .

Q. What experimental strategies resolve contradictions in spectral data during characterization?

  • Answer : For ambiguous 1^1H NMR signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) to assign coupling networks. For conflicting mass spectra, cross-validate with isotopic patterns (e.g., 79^{79}Br/81^{81}Br doublets) and compare with synthetic intermediates . In crystallography, re-refinement with Olex2 or Mercury software can correct for thermal motion artifacts .

Q. How can reaction conditions be optimized to mitigate byproduct formation in multi-step syntheses?

  • Answer :

  • Byproduct Analysis : Identify side products (e.g., disulfides from thiol oxidation) via LC-MS or TLC.
  • Condition Tuning : Use degassed solvents, catalytic bases (e.g., K2_2CO3_3), or protective groups (e.g., Boc for amines) to suppress undesired pathways .
  • Flow Chemistry : Continuous flow systems enhance reproducibility in thioether bond formation by maintaining precise temperature and mixing .

Q. What methodologies assess the compound’s hydrogen-bonding interactions in solution versus solid state?

  • Answer :

  • Solid State : SC-XRD quantifies H-bond distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) and angles. Hirshfeld surface analysis in CrystalExplorer maps interaction propensities .
  • Solution State : Variable-temperature NMR detects dynamic H-bonding (e.g., broadening of NH signals at low temps). Solvent polarity studies (e.g., DMSO vs. CDCl3_3) reveal solvent-solute interactions .

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